molecular formula C13H18BrNO B1299244 1-(3-(4-Bromophenoxy)propyl)pyrrolidine CAS No. 92104-90-0

1-(3-(4-Bromophenoxy)propyl)pyrrolidine

Cat. No. B1299244
CAS RN: 92104-90-0
M. Wt: 284.19 g/mol
InChI Key: SSMYHVJPDRAFFF-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a chemical entity that can be presumed to have a pyrrolidine ring, a propyl linker, and a 4-bromophenoxy group based on its name. While the provided papers do not directly discuss this compound, they do provide insights into related structures and reactions that can help infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Additionally, the integration of transition metal-catalyzed reactions is a common strategy for constructing complex molecules with pyrrolidine or pyrrolidinyl moieties, as demonstrated in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines . These methodologies could potentially be adapted for the synthesis of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine often features significant intermolecular interactions, such as C-H...X (Cl, Br, π) and π-π interactions, which can be determined by X-ray diffraction . The planarity or non-planarity of the core structure, as well as the presence of intramolecular hydrogen bonds, can significantly influence the overall conformation and properties of the molecule .

Chemical Reactions Analysis

Compounds containing bromophenyl groups are typically reactive towards coupling reactions, as seen in the one-pot oxidation/Suzuki reaction used to synthesize biarylaldehydes . The bromo-substituted phenyl group in such compounds can act as a good leaving group in palladium-catalyzed cross-coupling reactions. Similarly, the presence of a pyrrolidine ring can lead to various heterocyclization reactions, as evidenced by the synthesis of 2-pyrrolydinyl-1,3-dithiolium derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine can be inferred from related compounds. For instance, the presence of a bromophenyl group can increase the molecular weight and potentially affect the compound's solubility and density . The pyrrolidine ring can contribute to the basicity of the compound and participate in hydrogen bonding, which can influence its boiling point, melting point, and solubility . The electronic properties of the molecule, such as UV-Vis absorption and luminescence, can be affected by the conjugation and substitution pattern of the aromatic system .

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant and Anticholinergic Activities : A study by Rezai et al. (2018) explored the synthesis of bromophenol derivatives, including natural products with structures related to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine. These compounds demonstrated significant antioxidant activities compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). Furthermore, they exhibited Ki values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating neurodegenerative diseases (Rezai et al., 2018).

  • Antibacterial Activity : Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives, including structures related to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine, and evaluated their antimicrobial activity. The compounds showed minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against 26 aerobic and anaerobic bacteria, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).

  • Catalysis in Organic Synthesis : Clique et al. (2002) described the synthesis of polysubstituted 4-(Phenoxymethyl)-3-pyrrolines and their isomers through a one-pot coupling process involving propargylamines, vinyl sulfones (or nitroalkenes), and phenols. This methodology underscores the utility of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine-related structures in facilitating complex organic transformations (Clique et al., 2002).

  • Synthesis of Pyrrolidine Derivatives : Research by Sarbu et al. (2019) involved synthesizing novel bromo-substituted dithiolium derivatives from propiophenones, demonstrating the versatility of pyrrolidine structures in synthetic chemistry and their potential applications in developing new chemical entities (Sarbu et al., 2019).

  • Anticancer and Anti-inflammatory Properties : Zulfiqar et al. (2021) synthesized and characterized 4-(Pyrrolidine-2,5-dione-1-yl)phenol, showing significant anti-inflammatory and anticancer activities. This research indicates the potential of pyrrolidine derivatives in pharmaceutical applications, especially in developing new anticancer and anti-inflammatory drugs (Zulfiqar et al., 2021).

properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYHVJPDRAFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromophenoxy)propyl)pyrrolidine

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